molecular formula C7H9F3N2O B8719714 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-5-amine

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-5-amine

Cat. No.: B8719714
M. Wt: 194.15 g/mol
InChI Key: QQIVBOAHZLDNBP-UHFFFAOYSA-N
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Description

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-5-amine is a useful research compound. Its molecular formula is C7H9F3N2O and its molecular weight is 194.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C7H9F3N2O/c1-6(2,7(8,9)10)4-3-5(11)13-12-4/h3H,11H2,1-2H3

InChI Key

QQIVBOAHZLDNBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NOC(=C1)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile (524 mg, 2.9 mmol) described in Example 259A Steps 1 and 2 was taken in water (2.9 ml), treated with sodium hydroxide (240 mg, 6 mmol) and the resulting solution stirred at rt for 15 min. After this time hydroxylamine hydrochloride (213 mg, 3.07 mmol) was added and the mixture was heated at 80° C. for 2.5 h. After cooling to rt chloroform was added (20 mL) and the organic phase separated. The water phase was back extracted three times, the organics were combined, dried over MgSO4 and concentrated to afford 3-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-5-amine (150 mg, 27%) as a solid, which was used without further purification. 1H NMR (300 MHz, CDCl3) δ 5.19 (s, 1H), 4.50 (brs, 2H), 1.54 (s, 6H); LC-MS (ESI) m/z 195 (M+H)+.
Quantity
524 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
213 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.9 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile (1 g, 5.58 mmol) and hydroxylamine hydrochloride (0.407 g, 5.86 mmol) in water (30 mL) was added NaOH (0.447 g, 11.16 mmol). Then the mixture was stirred at 100° C. for 3 h. After cooling to rt, the mixture was extracted with DCM (50 mL×3). The organic layer was dried over Na2SO4, filtered and concentrated to yield a light yellow solid of 3-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-5-amine (700 mg, 3.39 mmol, 61% yield): 1H NMR (400 MHz, CDCl3) δ 5.17 (s, 1H), 4.41 (s, 2H), 1.49 (s, 6H); ES-LCMS m/z 195 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.407 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.447 g
Type
reactant
Reaction Step Two

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